3-([1,1'-Biphenyl]-2-yloxy)azetidine is a complex organic compound featuring an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a biphenyl group, which consists of two connected benzene rings. The unique structural features of 3-([1,1'-Biphenyl]-2-yloxy)azetidine impart significant chemical reactivity due to the inherent strain in the azetidine ring and the potential for diverse interactions introduced by the biphenyl moiety. This compound has garnered attention for its applications in organic synthesis and biological research, particularly in studying enzyme interactions and protein binding.
The compound is cataloged under the identifier 1219948-73-8 and can be sourced from various chemical suppliers. Its synthesis has been documented in multiple scientific papers and databases, illustrating its relevance in both academic and industrial contexts.
3-([1,1'-Biphenyl]-2-yloxy)azetidine falls under the classification of heterocyclic compounds, specifically azetidines. It is also categorized as an aromatic compound due to its biphenyl substituent. These classifications highlight its significance in organic chemistry and materials science.
The synthesis of 3-([1,1'-Biphenyl]-2-yloxy)azetidine typically involves two main steps: the formation of the azetidine ring and the introduction of the biphenyl group. A common synthetic route includes cyclization reactions involving appropriate precursors under controlled conditions.
One method for synthesizing this compound involves the reaction between a biphenyl-substituted amine and an epoxide, which leads to the formation of the azetidine structure under basic conditions. This approach allows for the selective formation of the desired azetidine while minimizing side reactions. In industrial settings, techniques such as continuous flow synthesis may be employed to enhance yield and purity by optimizing reaction conditions like temperature and pressure.
The molecular structure of 3-([1,1'-Biphenyl]-2-yloxy)azetidine features a four-membered azetidine ring with a biphenyl group attached at the second position. The presence of both nitrogen and carbon atoms within this cyclic structure contributes to its unique chemical properties.
Key structural data includes:
3-([1,1'-Biphenyl]-2-yloxy)azetidine can participate in various chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for 3-([1,1'-Biphenyl]-2-yloxy)azetidine involves its interaction with biological targets such as enzymes or receptors. The biphenyl group enhances hydrophobic interactions, facilitating binding to target sites, while the azetidine ring may engage in hydrogen bonding or other polar interactions. These molecular interactions can modulate enzymatic activity or receptor function, leading to various biological effects.
While specific physical properties such as solubility and boiling point are not widely reported, compounds with similar structures typically exhibit moderate solubility in organic solvents due to their aromatic nature.
The chemical properties include:
3-([1,1'-Biphenyl]-2-yloxy)azetidine has several applications across different fields:
3-([1,1'-Biphenyl]-2-yloxy)azetidine (CAS: 1219948-73-8) represents a structurally intricate small molecule that merges a conformationally strained azetidine ring with a sterically distinct ortho-substituted biphenyl system. This hybrid architecture exemplifies contemporary strategies in heterocyclic chemistry aimed at enhancing ligand-target binding efficiency through strategic spatial organization. The compound’s systematic name—3-([1,1'-biphenyl]-2-yloxy)azetidine—encodes its critical connectivity: an azetidine nitrogen linked via an ether bond to the ortho-position of a biphenyl scaffold. Molecular formula C₁₅H₁₅NO (MW: 225.29 g/mol) and canonical SMILES C1NCC1OC2=CC=CC=C2C3=CC=CC=C3 provide foundational descriptors for its chemical identity [2] [4]. As interest in saturated nitrogen heterocycles intensifies, this molecule serves as a compelling case study in leveraging ring strain (azetidine’s ~26 kcal/mol strain energy) and axial chirality for biological activity modulation [1] [10]. Its emergence coincides with broader recognition that azetidines constitute >5% of recent clinical candidates, displacing traditional piperidines due to superior metabolic and physicochemical profiles [6].
The systematic IUPAC name 3-([1,1'-biphenyl]-2-yloxy)azetidine precisely defines atomic connectivity: the azetidine ring’s C3 position is oxygen-linked to carbon 2 of the biphenyl system. This nomenclature differentiates it from isomeric variants like 3-([1,1'-biphenyl]-4-yloxy)azetidine (CAS: 227304-96-3), where substitution occurs at the para-position [3] [7]. The molecule’s ortho-biphenyl substitution induces a ~30° twist between phenyl rings, imposing distinct steric and electronic effects on the azetidine moiety. This non-planar conformation enhances molecular rigidity—a property quantified by rotatable bond count (R=3)—which correlates with improved target selectivity and binding entropy [6] [10]. Crystallographic analyses of analogous azetidine-biphenyl hybrids reveal puckered azetidine rings (puckering amplitude ~0.2Å) and restricted C-N-C bond angles (~92°), confirming significant ring strain that influences reactivity and biomolecular interactions [10].
Table 1: Structural and Physicochemical Comparison of Biphenyl-Azetidine Isomers
Property | 3-([1,1'-Biphenyl]-2-yloxy)azetidine | 3-([1,1'-Biphenyl]-4-yloxy)azetidine |
---|---|---|
CAS Registry Number | 1219948-73-8 | 227304-96-3 |
Molecular Formula | C₁₅H₁₅NO | C₁₅H₁₅NO |
Molecular Weight (g/mol) | 225.29 | 225.29 |
Biphenyl Substitution | ortho | para |
Calculated LogP* | 3.1 | 2.8 |
Rotatable Bonds | 3 | 3 |
Hydrogen Bond Acceptors | 2 | 2 |
Hybridization Significance | Enhanced steric encumbrance | Linear topology |
Synthetic accessibility of this hybrid remains challenging. Conventional routes require multi-step sequences involving azetidine ring construction (e.g., via aza-Paternò-Büchi [2+2] photocycloadditions) followed by biphenyl coupling under Suzuki-Miyaura conditions. The ortho-substitution complicates etherification, often necessitating specialized catalysts to mitigate steric hindrance [4] [10]. Recent advances in visible-light-mediated aza Paternò-Büchi reactions offer improved stereoselectivity for azetidine formation, though yields for biphenyl-appended derivatives rarely exceed 65% [1] [10].
Azetidine’s integration into drug design leverages three cardinal virtues: 1) Rigidity: The strained four-membered ring reduces conformational flexibility, minimizing entropy penalties upon target binding. Enamine’s fragment-based screens demonstrate azetidine-containing molecules exhibit 3-5× higher hit rates than flexible analogs [6]. 2) sp³-Character: Azetidine’s Fsp³ index of 0.75 enhances solubility (calculated cLogP=3.1 for 3-([1,1'-biphenyl]-2-yloxy)azetidine) versus flat aromatic systems, improving bioavailability [6] [10]. 3) Metabolic Resistance: Azetidine’s ring stability impedes oxidative metabolism, prolonging half-life. Unlike piperidines, they resist CYP450-mediated degradation due to constrained geometry [1].
Table 2: Clinically Approved Drugs Featuring Azetidine Scaffolds
Drug Name | Therapeutic Category | Key Azetidine Role | Target |
---|---|---|---|
Azelnidipine | Antihypertensive | Carboxylate bioisostere | L-type Calcium Channel |
Baricitinib | Anti-inflammatory (JAK inhibitor) | Stereodirecting scaffold | JAK1/2 |
Cobimetinib | Antineoplastic (MEK inhibitor) | Solubility enhancer | MEK1/2 |
Delafloxacin | Antibacterial (quinolone) | Conformational restraint | DNA gyrase/topoisomerase |
PF-3635659 | Bronchodilator (M3 antagonist) | Pharmacophore core | Muscarinic M3 Receptor |
The biphenyl-azetidine ether motif in 3-([1,1'-biphenyl]-2-yloxy)azetidine specifically enables dopamine D2 receptor antagonism (Ki ~120 nM) and anticancer activity through tubulin polymerization inhibition, as demonstrated in pharmacophore models where the biphenyl system occupies hydrophobic pockets while the azetidine nitrogen coordinates polar residues [1] [10]. This molecule’s isosteric relationship to dopamine receptor ligands like aripiprazole underscores its drug discovery value. Its structural analogs, such as 3-((5-chloro-[1,1'-biphenyl]-2-yl)oxy)azetidine (CAS: 1219948-67-0), further optimize activity—chlorination at the biphenyl meta-position augments electron-withdrawing capacity, enhancing target affinity [5] [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7